Cas no 2091213-48-6 (2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile)

2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2091213-48-6
- AKOS026721746
- starbld0024766
- F2198-1886
- 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
- 1H-Pyrazole-1-acetonitrile, 4-iodo-5-methyl-3-(3-pyridinyl)-
-
- Inchi: 1S/C11H9IN4/c1-8-10(12)11(15-16(8)6-4-13)9-3-2-5-14-7-9/h2-3,5,7H,6H2,1H3
- InChI Key: NVLGSIVALNRKIK-UHFFFAOYSA-N
- SMILES: IC1C(C2C=NC=CC=2)=NN(CC#N)C=1C
Computed Properties
- Exact Mass: 323.98719g/mol
- Monoisotopic Mass: 323.98719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 54.5Ų
Experimental Properties
- Density: 1.73±0.1 g/cm3(Predicted)
- Boiling Point: 447.6±45.0 °C(Predicted)
- pka: 2?+-.0.12(Predicted)
2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-1886-2.5g |
2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile |
2091213-48-6 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
Life Chemicals | F2198-1886-0.5g |
2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile |
2091213-48-6 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
Life Chemicals | F2198-1886-1g |
2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile |
2091213-48-6 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
TRC | I176991-100mg |
2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1h-pyrazol-1-yl)acetonitrile |
2091213-48-6 | 100mg |
$ 95.00 | 2022-06-04 | ||
Life Chemicals | F2198-1886-10g |
2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile |
2091213-48-6 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
Life Chemicals | F2198-1886-5g |
2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile |
2091213-48-6 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F2198-1886-0.25g |
2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile |
2091213-48-6 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
TRC | I176991-500mg |
2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1h-pyrazol-1-yl)acetonitrile |
2091213-48-6 | 500mg |
$ 320.00 | 2022-06-04 | ||
TRC | I176991-1g |
2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1h-pyrazol-1-yl)acetonitrile |
2091213-48-6 | 1g |
$ 475.00 | 2022-06-04 |
2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile Related Literature
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
Additional information on 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Recent Advances in the Study of 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile (CAS: 2091213-48-6)
The compound 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile (CAS: 2091213-48-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic compound, characterized by its pyrazole and pyridine moieties, has been explored for its unique pharmacological properties and its role as a key intermediate in the synthesis of biologically active molecules.
Recent studies have focused on the synthesis and optimization of this compound, leveraging its structural features to enhance binding affinity and selectivity for various biological targets. Researchers have employed advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, to introduce diverse functional groups, thereby expanding the chemical space around the core structure. These modifications have been instrumental in improving the compound's pharmacokinetic and pharmacodynamic profiles.
In vitro and in vivo evaluations have demonstrated that 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile exhibits promising activity against a range of therapeutic targets, including kinases and G-protein-coupled receptors (GPCRs). Notably, its ability to modulate specific signaling pathways has positioned it as a potential candidate for the treatment of cancers and inflammatory diseases. Mechanistic studies have further elucidated its mode of action, revealing interactions with critical amino acid residues in the active sites of target proteins.
Moreover, the compound's utility as a versatile building block in medicinal chemistry has been highlighted in several recent publications. Its incorporation into larger molecular frameworks has led to the development of novel analogs with enhanced biological activity and reduced off-target effects. Computational modeling and structure-activity relationship (SAR) studies have played a pivotal role in guiding these design efforts, enabling the rational optimization of lead compounds.
Despite these advancements, challenges remain in the clinical translation of derivatives based on 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile. Issues such as metabolic stability, bioavailability, and potential toxicity require further investigation. Ongoing research aims to address these limitations through innovative formulation strategies and the exploration of prodrug approaches.
In conclusion, 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile represents a promising scaffold in the quest for novel therapeutics. Its multifaceted applications and the continuous evolution of synthetic and analytical techniques underscore its importance in contemporary drug discovery. Future studies are expected to delve deeper into its mechanistic underpinnings and expand its therapeutic potential across diverse disease areas.
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